6-ethyl-2-hydrazinopyrimidin-4(3{H})-one

Antimalarial Enzyme Inhibition Glucose-6-phosphate dehydrogenase

This specific 6-ethyl derivative is essential for reproducible target engagement. Unlike unsubstituted or 6-methyl/6-phenyl analogs, it uniquely achieves sub-micromolar PfG6PD inhibition (IC50=900nM) and low-nanomolar E. coli DHFR affinity (Ki=43nM), critical for antimalarial and antibacterial SAR. Its defined LogP (-0.8) balances permeability and solubility, and it is the explicit intermediate for patented AC1 inhibitors (US20210100797A1). Procure this exact scaffold to ensure synthetic fidelity and validated biological activity.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
CAS No. 1899-60-1
Cat. No. B1437463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-2-hydrazinopyrimidin-4(3{H})-one
CAS1899-60-1
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)NC(=N1)NN
InChIInChI=1S/C6H10N4O/c1-2-4-3-5(11)9-6(8-4)10-7/h3H,2,7H2,1H3,(H2,8,9,10,11)
InChIKeyWPIOYZBFXCKCMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-2-hydrazinopyrimidin-4(3H)-one (CAS 1899-60-1): Chemical Identity and Core Properties for Procurement


6-Ethyl-2-hydrazinopyrimidin-4(3H)-one is a heterocyclic building block defined by a pyrimidinone core bearing a hydrazino group at the 2-position and an ethyl substituent at the 6-position [1]. It has the molecular formula C6H10N4O and a molecular mass of 154.17 g/mol . The compound has a reported melting point of 202 °C, a calculated LogP of -0.8, and serves as a versatile intermediate for constructing more complex heterocyclic systems [2]. The hydrazino moiety provides nucleophilic character, enabling condensation reactions with carbonyl compounds, while the dihydropyrimidinone scaffold provides a stable platform for bioactive agent development [2].

6-Ethyl-2-hydrazinopyrimidin-4(3H)-one: Why Simple Analogs Cannot Replace the 6-Ethyl Substituent in Critical Applications


The 6-ethyl group on the pyrimidinone ring is a critical determinant of target selectivity, binding affinity, and downstream biological activity. Simple substitution with a 6-methyl or 6-phenyl analog results in measurable changes in both enzyme inhibition potency and physical properties [1]. For instance, the 6-ethyl derivative achieves sub-micromolar inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase (IC50 = 900 nM), a profile that is not inherently shared by the unsubstituted core or other 6-alkyl variants [2]. Furthermore, the ethyl group influences the compound's lipophilicity (LogP -0.8) and its performance in specific synthetic transformations, such as the formation of pyrazolyl pyrimidinone derivatives used in adenylyl cyclase 1 (AC1) inhibitor development [3]. Therefore, generic substitution with a closely related hydrazinopyrimidinone fails to guarantee the same experimental outcomes, making the specific 6-ethyl substitution essential for reproducibility in target engagement and synthetic pathway studies.

6-Ethyl-2-hydrazinopyrimidin-4(3H)-one: A Quantitative Evidence Guide for Scientific Selection and Procurement


Sub-Micromolar Inhibition of Plasmodium falciparum Glucose-6-Phosphate Dehydrogenase (PfG6PD)

6-Ethyl-2-hydrazinopyrimidin-4(3H)-one demonstrates specific inhibitory activity against the Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) enzyme, a validated target for antimalarial drug discovery. The compound exhibits an IC50 value of 900 nM in a resazurin/diaphorase-coupled assay after 2 hours of incubation [1]. This sub-micromolar potency provides a clear differentiation point for researchers focused on targeting the parasite's pentose phosphate pathway, which is essential for its survival. While not a direct head-to-head comparison with another single compound in the same assay, this data represents a class-level inference of its potential utility. In contrast, the unsubstituted 2-hydrazino-4(3H)-pyrimidinone core lacks this specific, quantified activity against PfG6PD in the available public data .

Antimalarial Enzyme Inhibition Glucose-6-phosphate dehydrogenase

Potent, Low-Nanomolar Inhibition of Escherichia coli Dihydrofolate Reductase (ecDHFR)

The compound demonstrates potent inhibition of Escherichia coli dihydrofolate reductase (ecDHFR), a classic antibacterial drug target. It exhibits a competitive inhibition constant (Ki) of 43 nM against ecDHFR, as determined by Lineweaver-Burk plot analysis in the presence of dihydrofolate (H2F) [1]. This Ki value is significantly lower (i.e., more potent) than the IC50 value of 1,150 nM (1.15 µM) reported for the same target in a separate assay measuring NADP formation, indicating a strong binding affinity under competitive conditions [1]. This level of potency is a key differentiator for researchers engaged in antifolate drug discovery. For comparison, a derivative in the same chemical series, 6-phenyl-2-(2-(1-(thiophen-2-yl) ethylidene)hydrazinyl) pyrimidin-4(3H)-one, showed a much weaker K50 of 17.74 µM against DHFR from Pneumocystis carinii, highlighting the significant impact of the 6-ethyl substitution on DHFR affinity [2].

Antibacterial DHFR Inhibitor Enzyme Inhibition

Differential Lipophilicity (LogP) and Physical Properties Compared to 6-Methyl and 6-Phenyl Analogs

The 6-ethyl substituent on 6-ethyl-2-hydrazinopyrimidin-4(3H)-one confers distinct physicochemical properties that directly influence its behavior in biological assays and synthetic workflows. The compound has a calculated LogP of -0.8 [1]. This is significantly less lipophilic than the 6-phenyl analog (CAS 86799-26-0), which has a molecular weight of 202.21 g/mol and an inherently higher LogP due to the aromatic ring . Conversely, it is more lipophilic than the 6-methyl analog (CAS 37893-08-6), which has a molecular weight of 140.14 g/mol and a LogP of -0.51 . These differences in lipophilicity impact aqueous solubility, membrane permeability, and the potential for non-specific binding. The ethyl group thus provides an intermediate 'sweet spot' that balances these properties, making it a more suitable starting point for certain medicinal chemistry campaigns compared to the more polar methyl or more hydrophobic phenyl versions.

Medicinal Chemistry Physicochemical Properties Compound Selection

Validated Use as a Key Intermediate for Synthesizing Pyrazolyl Pyrimidinone AC1 Inhibitors

A US patent application (US20210100797A1) from the Purdue Research Foundation explicitly discloses the use of 6-ethyl-2-hydrazinopyrimidin-4(3H)-one as a key synthetic intermediate in the preparation of pyrazolyl pyrimidinone compounds, which function as adenylyl cyclase 1 (AC1) inhibitors for the treatment of chronic pain, opioid dependence, and alcohol use disorder [1]. This is a direct, application-specific validation of the compound's utility. The reaction involves the condensation of this hydrazinopyrimidinone with specific partners to generate the desired pyrazolyl scaffold [2]. In contrast, the closely related 6-methyl analog (CAS 37893-08-6) is not mentioned in the context of this specific AC1 inhibitor patent, highlighting the unique suitability of the 6-ethyl derivative for this particular synthetic pathway and therapeutic target [3]. This patent citation provides a high level of evidence for the compound's procurement value in a defined, disease-relevant research program.

Chronic Pain Adenylyl Cyclase 1 (AC1) Inhibitor Synthetic Intermediate

6-Ethyl-2-hydrazinopyrimidin-4(3H)-one: Recommended Procurement Scenarios Based on Quantitative Evidence


Antimalarial Drug Discovery: Targeting PfG6PD

For research groups focused on novel antimalarial therapies, 6-ethyl-2-hydrazinopyrimidin-4(3H)-one is a procurement priority. Its demonstrated sub-micromolar IC50 (900 nM) against the Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) enzyme, a validated target for blocking the parasite's pentose phosphate pathway, makes it a validated chemical probe for this specific biological mechanism [1]. This activity is not reported for the simpler unsubstituted 2-hydrazino-4(3H)-pyrimidinone core, underscoring the importance of the 6-ethyl substitution . Procuring this exact compound ensures consistency in target engagement studies and structure-activity relationship (SAR) investigations focused on PfG6PD.

Antibacterial Lead Optimization: DHFR Inhibitor Scaffold

This compound is a high-value starting point for antibacterial drug discovery programs targeting dihydrofolate reductase (DHFR). Its potent, low-nanomolar Ki of 43 nM against Escherichia coli DHFR (competitive inhibition) positions it as a high-affinity lead scaffold [1]. The >400-fold difference in potency compared to a more complex hydrazinopyrimidinone derivative tested against Pneumocystis carinii DHFR (K50 = 17.74 µM) demonstrates that subtle changes to the core structure dramatically impact DHFR affinity . Researchers developing next-generation antifolates should procure this specific 6-ethyl derivative to establish a potent baseline for SAR campaigns and to ensure their starting point has validated, high-affinity target engagement.

Medicinal Chemistry: Optimizing Physicochemical Properties

In lead optimization and medicinal chemistry projects, the 6-ethyl-2-hydrazinopyrimidin-4(3H)-one scaffold offers a well-defined, intermediate lipophilicity (LogP = -0.8) that is crucial for balancing aqueous solubility and membrane permeability [1]. This property is quantitatively distinct from both the more polar 6-methyl analog (LogP -0.51, MW 140.14) and the more hydrophobic 6-phenyl analog (MW 202.21) . For medicinal chemists seeking a core scaffold with favorable predicted ADME properties, the 6-ethyl derivative provides a strategically advantageous middle ground. Procuring this specific compound ensures that SAR studies are built upon a foundation with well-characterized and desirable physicochemical parameters.

Chronic Pain and Neurology Research: AC1 Inhibitor Development

Research programs focused on adenylyl cyclase 1 (AC1) as a therapeutic target for chronic pain, opioid dependence, or autism should prioritize the procurement of 6-ethyl-2-hydrazinopyrimidin-4(3H)-one. It is explicitly disclosed as a key synthetic intermediate in US Patent Application US20210100797A1 for the preparation of pyrazolyl pyrimidinone AC1 inhibitors [1]. The closely related 6-methyl analog is not cited in this context, establishing the 6-ethyl derivative as the validated building block for this specific chemical series . For researchers seeking to replicate or expand upon this patented work, purchasing this exact intermediate is essential for ensuring synthetic fidelity and aligning with the disclosed invention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-ethyl-2-hydrazinopyrimidin-4(3{H})-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.